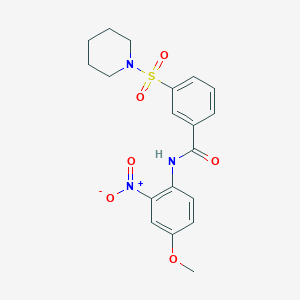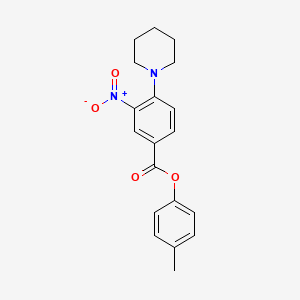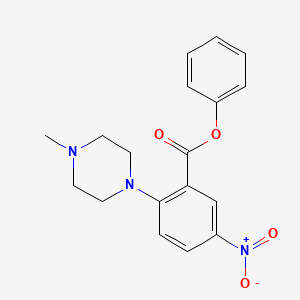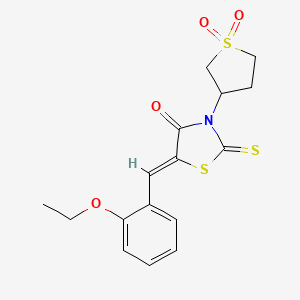
2-(4-ethylphenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate
Descripción general
Descripción
- "2-(4-ethylphenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate" is a complex organic compound, part of the larger family of glycinates.
- Research into similar compounds has focused on synthesis methods, molecular structures, and chemical properties.
Synthesis Analysis
- Synthesis methods for related glycinate compounds involve condensation reactions and ring-opening processes. For example, the condensation of N-benzyl-2-phenylglycinol with ethyl glyoxylate leads to related oxazolidine compounds which are cleaved stereoselectively by dialkylzinc reagents (Andrés et al., 1992).
Molecular Structure Analysis
- The molecular structure of similar glycinate compounds has been elucidated using techniques like X-ray crystallography. These structures often involve complex ring systems and multiple functional groups (Sapnakumari et al., 2014).
Chemical Reactions and Properties
- Glycinates undergo various chemical reactions, including monoalkylations, dialkylations, and Michael additions. These reactions lead to a range of products, including aspartic and glutamic acid derivatives (López et al., 1996).
- Some glycinate compounds can be transformed into pyrroles through base-catalyzed intramolecular Knoevenagel condensation (Hombrecher & Horter, 1990).
Physical Properties Analysis
- The physical properties of glycinates like melting points, solubility, and crystalline structure can be determined using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (Sapnakumari et al., 2014).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are influenced by the presence of various functional groups and the overall molecular structure. For example, the presence of ethylene diamine or oxazolidine rings in similar glycinate compounds affects their reactivity and complexation behavior (Appleton et al., 1990).
Propiedades
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-2-16-8-10-18(11-9-16)19(25)15-29-22(28)14-24-21(27)13-23-20(26)12-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBNACUARFRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)CNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-benzyl-5-[2-(benzyloxy)-5-methylbenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011663.png)
![(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4011665.png)



![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4011683.png)
![4-methyl-2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4011685.png)

![3-ethyl-5-(5-methyl-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011719.png)

![4-chloro-3-[(cyclopentylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4011737.png)

![1-butyl-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4011751.png)